2/'-valeryl-6-methoxypurine arabinoside 2/'-valeryl-6-methoxypurine arabinoside
Brand Name: Vulcanchem
CAS No.: 121032-22-2
VCID: VC0053331
InChI: InChI=1S/C16H22N4O6/c1-3-4-5-10(22)26-13-12(23)9(6-21)25-16(13)20-8-19-11-14(20)17-7-18-15(11)24-2/h7-9,12-13,16,21,23H,3-6H2,1-2H3/t9-,12-,13+,16-/m1/s1
SMILES: CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O
Molecular Formula: C16H22N4O6
Molecular Weight: 366.37 g/mol

2/'-valeryl-6-methoxypurine arabinoside

CAS No.: 121032-22-2

Main Products

VCID: VC0053331

Molecular Formula: C16H22N4O6

Molecular Weight: 366.37 g/mol

2/'-valeryl-6-methoxypurine arabinoside - 121032-22-2

CAS No. 121032-22-2
Product Name 2/'-valeryl-6-methoxypurine arabinoside
Molecular Formula C16H22N4O6
Molecular Weight 366.37 g/mol
IUPAC Name [(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-yl] pentanoate
Standard InChI InChI=1S/C16H22N4O6/c1-3-4-5-10(22)26-13-12(23)9(6-21)25-16(13)20-8-19-11-14(20)17-7-18-15(11)24-2/h7-9,12-13,16,21,23H,3-6H2,1-2H3/t9-,12-,13+,16-/m1/s1
Standard InChIKey RXPBLZGHNSDINK-NJYNRLGGSA-N
Isomeric SMILES CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC)CO)O
SMILES CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O
Canonical SMILES CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O
Synonyms 170U88
2'-valeryl-6-methoxypurine arabinoside
6-methoxy-9-((2-O-valeryl)-beta-D-arabinofuranosyl)-9H-purine
PubChem Compound 129338
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator